N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a pyrazole ring and a pyrrole-acetamide moiety. Its structural complexity implies that advanced techniques like X-ray crystallography (e.g., SHELX programs for refinement) may be required for characterization .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(12-21-7-3-4-8-21)20-14-9-19-22(10-14)11-15-13-24-16-5-1-2-6-17(16)25-15/h1-10,15H,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTKMKUJNGVWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on cytotoxicity, antiparasitic effects, and its mechanism of action.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazole ring with a pyrrole moiety and a dihydrobenzo[dioxin] unit. The molecular formula is , with a molecular weight of approximately 299.35 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.
Cytotoxicity
Research indicates that compounds with similar structures, particularly those containing pyrazole moieties, often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 1,3-diarylpyrazoles can induce apoptosis in cancer cells through the activation of autophagy pathways . In vitro assays demonstrated that certain derivatives of pyrazoles displayed low micromolar cytotoxicity against human cancer cells while sparing normal cells .
| Compound Type | Cytotoxicity (IC50) | Target Cell Lines |
|---|---|---|
| 1,3-Diarylpyrazoles | Low µM | HeLa, MCF-7 |
| N-(1H-pyrazol-4-yl) | Variable | Various Cancer Lines |
Antiparasitic Activity
The compound also shows promise as an antiparasitic agent. Analogues of the pyrazole class have been reported to exhibit activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. The mechanism often involves disruption of metabolic pathways critical for parasite survival . Notably, some derivatives have demonstrated selectivity for parasitic cells over mammalian cells, indicating potential for therapeutic applications in treating parasitic infections without significant toxicity to the host.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses suggest:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in parasites.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells may be mediated by oxidative stress or mitochondrial dysfunction induced by the compound.
Case Studies and Research Findings
A study conducted on a series of pyrazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the 4-position of the pyrazole ring were found to significantly impact both cytotoxicity and antiparasitic efficacy .
Another investigation into the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties indicated that certain derivatives could effectively cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Diversity :
- The target compound’s pyrrole-acetamide group distinguishes it from Compound 5, which features a pyran-triol and hydroxy-methoxyphenyl group . This difference likely impacts solubility and target interactions.
- Compound 9 incorporates a benzooxazepin core instead of dihydrobenzodioxin, with a phthalic anhydride-derived oxazine substituent .
The target compound’s synthetic route and yield remain uncharacterized.
Bioactivity :
- Pyrazole derivatives like Compound 9 exhibit antimicrobial and antioxidant activities, suggesting that the target compound’s pyrazole-pyrrole framework may confer similar properties . However, empirical validation is required.
Methodological Considerations
- Structural Characterization : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystallographic data . The target compound’s complex structure may necessitate such tools for accurate bond-length and angle determination.
- Bioactivity Screening : Compounds with pyrrole and pyrazole moieties are often screened for antimicrobial and antioxidant activity using standardized assays (e.g., disc diffusion for antimicrobial effects; DPPH radical scavenging for antioxidant capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
